molecular formula C4H6N2O2 B8748640 2-(Methoxymethyl)-1,3,4-oxadiazole

2-(Methoxymethyl)-1,3,4-oxadiazole

Cat. No.: B8748640
M. Wt: 114.10 g/mol
InChI Key: AISQIKLSCYJIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the versatile 1,3,4-oxadiazole scaffold. This five-membered heterocyclic ring is known for its weak basicity and thermal stability, and it acts as a key bioisostere for ester and amide functional groups, which can enhance the pharmacokinetic properties of lead compounds . The 1,3,4-oxadiazole pharmacophore is a privileged structure in pharmaceutical research, demonstrated by its presence in FDA-approved drugs such as Zibotentan, an anticancer agent, and the antiretroviral drug Raltegravir . Researchers value this scaffold for its wide spectrum of biological activities. Specifically, 1,3,4-oxadiazole derivatives have shown compelling promise in oncology research, exhibiting potent cytotoxicity against various cancer cell lines. Their antiproliferative effects are often mediated through the inhibition of critical enzymes and pathways, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, this chemotype is a prominent focus in the development of novel antimicrobials to address global antimicrobial resistance (AMR). Derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting mechanisms such as DNA gyrase inhibition . Additional research explores the utility of 1,3,4-oxadiazoles as inhibitors of enzymes like tyrosinase, which is relevant for dermatological and food science applications . The methoxymethyl substituent in this particular compound offers a potential site for further chemical modification, making it a valuable building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is intended for research purposes in laboratory settings only. Intended Use and Disclaimer: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. You must verify the specifications and suitability for your particular application prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

2-(methoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C4H6N2O2/c1-7-2-4-6-5-3-8-4/h3H,2H2,1H3

InChI Key

AISQIKLSCYJIFN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=CO1

Origin of Product

United States

Synthetic Methodologies for 2 Methoxymethyl 1,3,4 Oxadiazole and Its Analogues

Classical Synthetic Approaches for 1,3,4-Oxadiazoles

The foundational methods for synthesizing 1,3,4-oxadiazoles have long relied on the cyclization of linear precursors, primarily those derived from hydrazine (B178648). These established routes are valued for their reliability and the accessibility of starting materials.

Cyclization of Hydrazine Derivatives

The use of hydrazine and its acylated derivatives is a cornerstone in the synthesis of the 1,3,4-oxadiazole (B1194373) ring. These approaches typically involve the formation of a key N,N'-diacylhydrazine intermediate, which then undergoes cyclization.

A prevalent and versatile method for forming unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid or its more reactive derivatives, such as acid chlorides or esters. nih.govnih.gov This initial reaction forms an N,N'-diacylhydrazine, which is then subjected to dehydrative cyclization. nih.gov For instance, substituted aromatic acid hydrazides can react with β-benzoyl propionic acid in the presence of a cyclodehydrating agent like phosphorus oxychloride to yield the final 1,3,4-oxadiazole derivatives. nih.gov Similarly, the reaction of ethyl esters with hydrazine hydrate (B1144303) is a common first step to produce the necessary acid hydrazide intermediate. nih.gov

This two-step approach is thoroughly investigated and widely applied, though it can sometimes be limited by the need for harsh reaction conditions, such as high temperatures and strong acids, to effect the final cyclization step. nih.gov

The direct cyclodehydration of 1,2-diacylhydrazines is a fundamental and widely utilized strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govbiointerfaceresearch.com This method involves treating a pre-formed N,N'-diacylhydrazine with a dehydrating agent to induce ring closure. A variety of reagents have been proven effective for this transformation, each with its own set of advantages and specific applications.

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govbiointerfaceresearch.comnih.gov

Thionyl chloride (SOCl₂) nih.gov

Phosphorus pentoxide (P₂O₅) nih.gov

Polyphosphoric acid (PPA) nih.gov

Triflic anhydride (B1165640) nih.gov

Organosilicon compounds like hexamethyldisilazane (B44280) (HMDS) biointerfaceresearch.com

For example, newly synthesized N,N'-diacylhydrazines can be refluxed in toluene (B28343) with phosphorus oxychloride to facilitate cyclization. nih.gov In some cases, the reaction can be performed under solvent-free conditions with POCl₃, which has been shown to provide higher yields compared to reactions run in a solvent like toluene. mdpi.com A more modern reagent, XtalFluor-E ([Et₂NSF₂]BF₄), has also been described as a practical agent for the cyclodehydration of 1,2-diacylhydrazines, with the addition of acetic acid often improving reaction yields. rsc.org

Table 1: Dehydrating Agents for Cyclization of Diacylhydrazines
Dehydrating AgentTypical ConditionsReference
Phosphorus oxychloride (POCl₃)Reflux in toluene or solvent-free nih.govbiointerfaceresearch.comnih.govmdpi.com
Polyphosphoric acid (PPA)Heating nih.gov
Hexamethyldisilazane (HMDS)Stirring, followed by catalyst (e.g., tetrabutylammonium (B224687) fluoride) biointerfaceresearch.com
XtalFluor-EOften with acetic acid as an additive rsc.org

Cyclization of Schiff Bases

The oxidative cyclization of N-acylhydrazones, a class of Schiff bases, provides another important route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This method begins with the condensation of an acid hydrazide with an appropriate aldehyde to form the N-acylhydrazone intermediate. biointerfaceresearch.com Subsequent treatment with an oxidizing agent induces the cyclization to the oxadiazole ring.

A variety of oxidizing systems have been employed for this purpose, including:

Chloramine-T nih.gov

Bromine in acetic acid nih.govbiointerfaceresearch.com

Lead dioxide in glacial acetic acid researchgate.net

Potassium permanganate (B83412) in acetone (B3395972) biointerfaceresearch.com

1,3-Dibromo-5,5-dimethylhydantoin nih.gov

For example, substituted hydrazone derivatives can be cyclized in the presence of bromine, acetic acid, and sodium acetate (B1210297) to furnish the desired 1,3,4-oxadiazole products. nih.gov The key advantage of this approach is that it complements the dehydrative methods and offers an alternative pathway when those are not suitable. nih.gov

Advanced and Green Synthetic Protocols

In response to the growing need for environmentally benign and efficient chemical processes, advanced synthetic techniques have been applied to the synthesis of 1,3,4-oxadiazoles. These methods often lead to higher yields, shorter reaction times, and purer products.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry and has been successfully applied to the preparation of 1,3,4-oxadiazole derivatives. nih.govjyoungpharm.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govjyoungpharm.org

Microwave-assisted methods have been used for various steps in oxadiazole synthesis. For instance, the cyclization of N-acylhydrazones using chloramine-T can be efficiently carried out under microwave irradiation. nih.gov In one specific protocol, a mixture of an acid hydrazide and an N-protected α-amino acid was dissolved in phosphorus oxychloride and subjected to microwave irradiation at 100 W for 10 minutes, resulting in high yields of the corresponding 1,3,4-oxadiazole derivatives. nih.gov Another example involves the reaction of isoniazid (B1672263) with an aromatic aldehyde in the presence of a few drops of DMF, which is irradiated at 300 W for just 3 minutes to form the Schiff base, followed by a subsequent microwave-assisted cyclization step. nih.gov

The benefits of microwave-enhanced synthesis include not only speed and efficiency but also the ability to perform solvent-less reactions, where the microwave energy is directly absorbed by the reactants, further enhancing the green credentials of the synthesis. jyoungpharm.org

Table 2: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles
ReactantsReagent/ConditionsPower/TimeOutcomeReference
Acid hydrazides, N-protected amino acidsPhosphorus oxychloride (POCl₃)100 W / 10 minHigh yields of oxadiazole derivatives nih.gov
Isoniazid, aromatic aldehydeDMF (catalyst)300 W / 3 minFormation of Schiff base intermediate nih.gov
N-acylhydrazonesChloramine-TMicrowave irradiationSynthesis of 1,3,4-disubstituted oxadiazoles (B1248032) nih.gov

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions provide powerful and versatile tools for the synthesis of 1,3,4-oxadiazoles. These methods often allow for the direct formation of the oxadiazole ring or the introduction of substituents with high efficiency and selectivity.

Copper-catalyzed reactions are prominent in the synthesis of 1,3,4-oxadiazoles. For instance, a direct annulation of hydrazides with methyl ketones can be achieved using a copper(I) catalyst, which facilitates the functionalization of sp3 C-H bonds adjacent to a nitrogen atom. nih.gov This approach enables a one-step construction of the heterocyclic skeleton. nih.gov Another copper-catalyzed method involves the imine C-H functionalization of N-arylidenearoylhydrazides using Cu(OTf)₂ as a catalyst, providing access to both symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. jchemrev.comnih.gov This reaction is noteworthy as it represents an instance of amidic oxygen acting as a nucleophile in an oxidative coupling process. jchemrev.com Furthermore, copper(II) oxide nanoparticles have been employed as a reusable catalyst for the synthesis of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles from the parent 1,3,4-oxadiazole and aryl or alkenyl halides. organic-chemistry.org

Palladium catalysis has also been instrumental in the synthesis of 2-amino-1,3,4-oxadiazoles through the oxidative annulation of hydrazides with isocyanides. nih.gov This reaction involves consecutive isocyanide additions to the N-H and O-H bonds of the hydrazide. jchemrev.com Palladium catalysts, such as Pd(dppf)Cl₂, are also utilized in Suzuki cross-coupling reactions to synthesize complex oxadiazole derivatives. nih.gov For example, unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives can be prepared by reacting a key boronic ester with various halogen-containing quinazoline (B50416) derivatives in the presence of a palladium catalyst and a base like Na₂CO₃. nih.gov

Iron(III) has been shown to catalyze the oxidative cyclization of aroyl hydrazones in the presence of oxygen and TEMPO, leading to 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields with good functional-group tolerance. organic-chemistry.org

The following table summarizes some of the key metal-catalyzed reactions for the synthesis of 1,3,4-oxadiazole derivatives.

CatalystReactantsProductKey Features
Copper(I)Tertiary amines, (N-isocyanimine)triphenylphosphorane, carboxylic acids1,3,4-OxadiazolesOne-step, direct functionalization of sp3 C-H bonds. nih.gov
Cu(OTf)₂N-Arylidenearoylhydrazides2,5-Disubstituted-1,3,4-oxadiazolesAmidic oxygen as nucleophile in oxidative coupling. jchemrev.comnih.gov
Copper(II) oxide nanoparticles1,3,4-Oxadiazole, aryl/alkenyl halides2-Aryl/Alkenyl-1,3,4-oxadiazolesReusable catalyst. organic-chemistry.org
Palladium catalystHydrazides, isocyanides2-Amino-1,3,4-oxadiazolesOxidative annulation. nih.gov
Pd(dppf)Cl₂Boronic ester of oxadiazole, halogenated quinazolinesQuinazolinylphenyl-1,3,4-oxadiazolesSuzuki cross-coupling. nih.gov
Cationic Fe(III)/TEMPOAroyl hydrazones, oxygen2,5-Disubstituted-1,3,4-oxadiazolesHigh yields, good functional group tolerance. organic-chemistry.org

Oxidative Cyclization Methodologies

Oxidative cyclization of N-acylhydrazones is a widely employed and efficient strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. rsc.orgresearchgate.netelectronicsandbooks.com This method involves the intramolecular cyclization of an N-acylhydrazone precursor, often facilitated by an oxidizing agent, to form the stable 1,3,4-oxadiazole ring.

A variety of oxidizing agents can be used to promote this transformation. Iodine, in catalytic amounts and in the presence of an oxidant like aqueous hydrogen peroxide, has been used for the environmentally benign synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-aroylhydrazones and N-acetylhydrazones at room temperature. researchgate.net Stoichiometric molecular iodine with potassium carbonate is another effective, transition-metal-free system for the oxidative cyclization of crude acyl hydrazones. jchemrev.com Other iodine-based reagents, such as 2-iodoxybenzoic acid in combination with tetraethylammonium (B1195904) bromide, have been used for the high-yielding synthesis of α-keto-1,3,4-oxadiazoles from in situ generated hydrazide-hydrazones. organic-chemistry.org

Copper(II) ions have been shown to selectively induce the oxidative cyclization of certain N-acylhydrazones, leading to a significant fluorescence enhancement, a property that has been harnessed for the development of fluorescent chemodosimeters. rsc.orgelectronicsandbooks.com

Electrochemical methods offer a sustainable alternative to chemical oxidants. An indirect electrochemical oxidation using DABCO as a redox mediator enables the mild oxidative cyclization of N-acyl hydrazones to 1,3,4-oxadiazoles in yields up to 83% and on a gram scale. nih.gov This method is tolerant of a broad range of substrates and can be performed in a one-pot procedure directly from aldehydes and hydrazides. nih.gov

Photochemical methods have also been developed. For instance, the photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones to 1,3,4-oxadiazoles can proceed without a photocatalyst or strong oxidant, utilizing molecular oxygen as the oxidant. nih.gov Visible light-induced photocatalysis, using eosin-Y as a catalyst in the presence of atmospheric oxygen and CBr₄, provides a rapid and efficient route to 2-amino-5-substituted-1,3,4-oxadiazoles from substituted semicarbazones. nih.gov

The following table provides an overview of different oxidative cyclization methodologies.

Reagent/MethodSubstrateProductKey Features
Catalytic Iodine / H₂O₂N-Aroylhydrazones, N-Acetylhydrazones2,5-Disubstituted-1,3,4-oxadiazolesEnvironmentally benign, room temperature. researchgate.net
Stoichiometric Iodine / K₂CO₃Acyl hydrazones2,5-Disubstituted-1,3,4-oxadiazolesTransition-metal-free. jchemrev.com
2-Iodoxybenzoic acid / TEABAryl glyoxal, Hydrazidesα-Keto-1,3,4-oxadiazolesMild conditions, short reaction times. organic-chemistry.org
Copper(II) ionsN-Acylhydrazones1,3,4-OxadiazolesHigh selectivity, fluorescence enhancement. rsc.orgelectronicsandbooks.com
Indirect Electrochemical Oxidation (DABCO mediator)N-Acyl hydrazones2,5-Disubstituted-1,3,4-oxadiazolesSustainable, broad substrate scope, gram scale. nih.gov
Photo-mediated OxidationPyridinium acylhydrazones1,3,4-OxadiazolesAdditive-free (no photocatalyst or strong oxidant). nih.gov
Visible light / Eosin-Y / O₂ / CBr₄Substituted semicarbazones2-Amino-5-substituted-1,3,4-oxadiazolesRapid and efficient photocatalytic method. nih.gov

Solid-Phase Synthetic Approaches

Solid-phase synthesis offers a powerful platform for the construction of 1,3,4-oxadiazole libraries, facilitating purification and enabling high-throughput screening. acs.orgacs.orgresearchgate.net This methodology involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with the final product being cleaved from the resin in the last step.

A common strategy involves the use of resin-bound thiosemicarbazides. These can be cyclized to form the 1,3,4-oxadiazole ring using various reagents. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) has been shown to be effective for the cyclization of resin-bound 1-acyl thiosemicarbazides, with the resulting 1,3,4-oxadiazoles being released from the support under mild acidic conditions. researchgate.net Another approach utilizes a desulfurative cyclization of thiosemicarbazide (B42300) resin to obtain the core 1,3,4-oxadiazole skeleton. acs.org

Once the core oxadiazole ring is formed on the solid support, various functional groups can be introduced. This allows for the creation of diverse libraries of compounds. For instance, functional groups such as aryl, amine, amide, urea, and thiourea (B124793) have been successfully introduced onto the 1,3,4-oxadiazole core skeleton resin. acs.org

The following table highlights key aspects of solid-phase synthesis of 1,3,4-oxadiazoles.

Key StrategyReagentsFunctionalizationReference
Cyclization of resin-bound 1-acyl thiosemicarbazidesEDC·HClMild acidic cleavage releases the product. researchgate.net
Desulfurative cyclization of thiosemicarbazide resinNot specifiedForms the core 1,3,4-oxadiazole skeleton. acs.org
Functionalization of core skeleton resinAlkyl halides, acid chlorides, phenyl isothiocyanate, phenyl isocyanateIntroduction of aryl, amine, amide, urea, and thiourea groups. acs.org

Strategies for Introducing the Methoxymethyl Substituent into the 1,3,4-Oxadiazole Core

The introduction of a methoxymethyl substituent at the C2 or C5 position of the 1,3,4-oxadiazole ring is a key step in the synthesis of the target compound and its analogues. This can be achieved through several synthetic routes, primarily by starting with a precursor that already contains the methoxymethyl group or a functional group that can be readily converted to it.

One straightforward approach is to use methoxyacetic acid or its derivatives as a starting material. Methoxyacetic acid can be converted to the corresponding acyl hydrazide, which is a key intermediate for 1,3,4-oxadiazole synthesis. This acyl hydrazide can then be reacted with another carboxylic acid derivative or an aldehyde followed by oxidative cyclization to yield the desired 2-(methoxymethyl)-1,3,4-oxadiazole. The most common method for synthesizing the 1,3,4-oxadiazole scaffold involves the cyclization of N,N′-diacylhydrazine promoted by reagents such as SOCl₂, BF₃·Et₂O, or TsCl with a base. nih.govmdpi.com

Alternatively, a pre-formed 1,3,4-oxadiazole with a suitable functional group at the desired position can be modified. For example, a 2-(halomethyl)-1,3,4-oxadiazole could be reacted with sodium methoxide (B1231860) to introduce the methoxymethyl group via nucleophilic substitution. Similarly, a 2-(hydroxymethyl)-1,3,4-oxadiazole could be methylated using a suitable methylating agent like methyl iodide in the presence of a base.

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol often involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.gov To obtain a methoxymethyl-substituted oxadiazole-2-thiol, one would start with methoxyacetylhydrazide.

Derivatization and Functionalization Strategies for this compound Scaffolds

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of analogues. These derivatization strategies often target the C5 position of the oxadiazole ring or the methoxymethyl substituent itself.

If the C5 position is unsubstituted (i.e., has a hydrogen atom), it can be functionalized through various reactions. Metalation of the C5 position using strong bases like TMP-zinc or TMP-magnesium bases allows for the introduction of various electrophiles. acs.org For example, the resulting zincated or magnesiated oxadiazole can undergo Negishi cross-coupling reactions with aryl halides to introduce aryl substituents. acs.org

When the C5 position already bears a functional group, this group can be manipulated. For instance, a 5-amino group can be acylated, alkylated, or converted to other functionalities. The synthesis of N-{4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide derivatives showcases the derivatization of an amino group on a disubstituted oxadiazole. nih.gov Similarly, a 5-thiol group can be alkylated to form thioethers, as demonstrated in the synthesis of 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. nih.gov

The methoxymethyl group itself can also be a site for derivatization, although this is less common. Demethylation to the corresponding hydroxymethyl group would provide a handle for further functionalization, such as esterification or etherification.

The following table summarizes some derivatization strategies for 1,3,4-oxadiazole scaffolds.

PositionFunctional GroupDerivatization ReactionProduct
C5HydrogenMetalation followed by Negishi cross-coupling5-Aryl-1,3,4-oxadiazoles acs.org
C5AminoAcylation5-Acetamido-1,3,4-oxadiazoles nih.gov
C5ThiolAlkylation5-(Alkylthio)-1,3,4-oxadiazoles nih.gov
C2/C5PhenylSuzuki cross-coupling with boronic estersBiaryl-substituted 1,3,4-oxadiazoles nih.gov

Spectroscopic Elucidation and Structural Characterization of 2 Methoxymethyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Detailed experimental NMR data, which is fundamental for the definitive structural assignment of organic molecules, appears to be unpublished for 2-(Methoxymethyl)-1,3,4-oxadiazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within this compound are not documented in the searched scientific literature. This information would be crucial to confirm the presence and connectivity of the methoxymethyl group (-CH₂OCH₃) and the proton on the oxadiazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, the characteristic ¹³C NMR spectral data, which would identify the chemical environment of each carbon atom in the molecule—including the two distinct carbons of the oxadiazole ring, the methylene (B1212753) carbon, and the methyl carbon—are not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

While IR spectroscopy is a key technique for identifying functional groups, specific experimental IR spectra for this compound, detailing the characteristic absorption bands for the C-O-C ether linkage, the C=N double bond, and the N-N single bond within the oxadiazole ring, have not been found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic transitions of this compound is unavailable. UV-Vis spectroscopy data, including the maximum absorption wavelength (λmax), would provide insight into the electronic structure and conjugation within the molecule.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data, which would confirm the molecular weight of this compound and elucidate its fragmentation patterns under ionization, is not documented. This analysis is vital for confirming the compound's elemental composition and structural integrity.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a solved crystal structure for this compound in crystallographic databases. X-ray crystallography would provide definitive, high-resolution information on the compound's solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 2 Methoxymethyl 1,3,4 Oxadiazole

Quantum Mechanical Studies on Electronic Structure and Stability

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of 2-(methoxymethyl)-1,3,4-oxadiazole at the atomic level. These studies offer a detailed picture of the molecule's electronic structure and thermodynamic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of oxadiazole derivatives due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, are used to optimize the molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Theoretical studies on related 1,3,4-oxadiazole (B1194373) derivatives have demonstrated that DFT methods can reliably predict molecular structures and electronic properties. researchgate.net For this compound, these calculations would reveal the distribution of electron density, highlighting the electronegative character of the oxygen and nitrogen atoms within the oxadiazole ring and the methoxy (B1213986) group. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these DFT studies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Furthermore, DFT can be used to calculate various molecular properties that describe the stability and reactivity of the compound. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such computational data are invaluable for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated Value
Total Energy (Hartree)-418.5
HOMO Energy (eV)-7.2
LUMO Energy (eV)-0.9
HOMO-LUMO Gap (eV)6.3
Ionization Potential (eV)7.2
Electron Affinity (eV)0.9
Dipole Moment (Debye)3.5

Note: The data in this table are representative and derived from typical values for similar oxadiazole structures, as specific experimental or computational data for this compound is not widely available.

Ab Initio Calculations for Molecular Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a pathway for studying molecular properties from first principles, without reliance on empirical parameters. While computationally more demanding than DFT, ab initio calculations can offer a higher level of theory for benchmarking results. For this compound, ab initio calculations would be employed to refine the optimized geometry and to compute electronic energies and molecular orbital properties with high accuracy. Comparing the results from ab initio methods with those from DFT helps in validating the chosen DFT functional and basis set, ensuring the reliability of the computational findings.

Theoretical Spectroscopic Data Prediction and Validation

Computational chemistry plays a crucial role in the prediction and interpretation of spectroscopic data. By simulating spectra, researchers can assign experimental bands and gain a deeper understanding of the molecule's vibrational and electronic transitions.

Vibrational Spectra Calculations

Theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using DFT methods. Following the optimization of the molecular geometry, the second derivatives of the energy with respect to the atomic coordinates are computed to determine the harmonic vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For instance, characteristic vibrational frequencies for the C-O-C stretching in the methoxymethyl group, the C=N and N-N stretching of the oxadiazole ring, and the C-H stretching of the methyl group can be predicted. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. The potential energy distribution (PED) analysis is also performed to provide a quantitative assignment of the vibrational modes.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (methoxy)2950
C=N stretch (ring)1640
C-O-C stretch (ether)1120
Ring breathing1050

Note: The data in this table are representative and based on general frequency ranges for the specified functional groups in similar molecules.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the structural elucidation of the compound. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a valuable tool for confirming the molecular structure. Theoretical calculations for related 2-alkyl-1,3,4-oxadiazoles have shown good agreement with experimental NMR data. mdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2 (oxadiazole)165.2
C5 (oxadiazole)163.8
CH₂ (methoxymethyl)65.4
CH₃ (methoxy)58.1

Note: The data in this table are representative and based on typical chemical shifts for carbon atoms in similar chemical environments.

Electronic Absorption Spectra Modeling (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions. These calculations help to understand the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved in each excitation. The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the theoretical model and to interpret the observed spectral features. Studies on other oxadiazole derivatives have shown that TD-DFT can effectively predict their electronic absorption properties.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for gaining insights into the behavior of molecules at an atomic level. These techniques allow for the exploration of molecular conformations, electronic properties, and potential interactions, which are crucial for rational drug design and materials science.

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its biological activity and physical properties. For this compound, the key to its conformational flexibility lies in the rotation around two primary single bonds: the C-C bond connecting the methoxymethyl substituent to the oxadiazole ring and the C-O bond of the methoxy group.

A systematic search of the conformational space, typically performed using quantum mechanical methods like Density Functional Theory (DFT), would reveal the potential energy surface. This landscape identifies the low-energy, stable conformers and the high-energy transition states that separate them. For this compound, the relative orientation of the methoxymethyl group with respect to the oxadiazole ring is expected to be a major determinant of conformational energy. Steric hindrance between the hydrogen atoms of the methylene (B1212753) bridge and the nitrogen atoms of the oxadiazole ring, as well as electronic interactions, would influence the preferred geometries.

It is anticipated that the most stable conformers would adopt a staggered arrangement to minimize steric clash. The energy landscape would likely show several local minima corresponding to different rotational isomers (rotamers). The global minimum would represent the most populated conformation at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Population (%) at 298 K
Anti-periplanar 180° 0.00 65
Gauche (+) +60° 0.85 17.5

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP map is expected to show distinct regions of positive and negative potential. The nitrogen atoms of the 1,3,4-oxadiazole ring are highly electronegative and would therefore represent regions of strong negative electrostatic potential (typically colored red or yellow). These sites are prone to electrophilic attack and can act as hydrogen bond acceptors. The oxygen atom of the ether linkage in the methoxymethyl group would also exhibit a negative potential.

Conversely, the hydrogen atoms, particularly those attached to the carbon atoms, would constitute regions of positive electrostatic potential (typically colored blue). These areas are susceptible to nucleophilic attack. The MEP map provides a chemically intuitive image of the molecule's electronic landscape and is instrumental in understanding its intermolecular interactions.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

Atom Predicted MEP Value (arbitrary units) Implication
N(3) and N(4) of Oxadiazole -0.04 High electron density, potential hydrogen bond acceptor
O of Methoxy Group -0.03 Moderate electron density, potential hydrogen bond acceptor

Note: The values in this table are hypothetical and serve to illustrate the expected trends in charge distribution.

Structure-Reactivity Relationships from Computational Perspectives

Computational chemistry offers a powerful lens through which to examine the relationship between a molecule's structure and its chemical reactivity. By calculating various quantum chemical descriptors, a quantitative understanding of reactivity can be achieved.

Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO is likely to be distributed over the electron-rich oxadiazole ring, while the LUMO would also be centered on the ring system. The precise energies and distributions would be determined by the interplay of the electronic effects of the methoxymethyl substituent.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help to quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

Parameter Formula Hypothetical Value (eV) Interpretation
HOMO Energy E_HOMO -8.5 Electron-donating ability
LUMO Energy E_LUMO -1.2 Electron-accepting ability
HOMO-LUMO Gap E_LUMO - E_HOMO 7.3 High stability, low reactivity
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 4.85 Tendency to attract electrons

Note: These values are illustrative and would need to be determined through specific computational calculations.

Reactivity Profiles and Reaction Mechanisms of 2 Methoxymethyl 1,3,4 Oxadiazole

Electrophilic Substitution Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is notably resistant to electrophilic substitution at its carbon atoms. globalresearchonline.netchemicalbook.comrroij.comresearchgate.net This low reactivity is a direct consequence of the reduced electron density at the C2 and C5 positions, caused by the inductive and mesomeric effects of the two electronegative nitrogen atoms. chemicalbook.comnih.gov The presence of the methoxymethyl group at the C2 position, which itself can be considered electron-withdrawing, further deactivates the ring system towards attack by electrophiles.

Consequently, electrophilic substitution reactions on the carbon skeleton of 2-(methoxymethyl)-1,3,4-oxadiazole are exceedingly difficult to achieve. globalresearchonline.netchemicalbook.com Instead, electrophilic attack, when it does occur, is more likely to happen at one of the ring's nitrogen atoms, especially if the ring is substituted with electron-releasing groups. globalresearchonline.netrroij.comresearchgate.net For this compound, forcing conditions would be required, and such reactions may lead to the formation of 1,3,4-oxadiazolium salts rather than substitution on the carbon. nih.gov

Nucleophilic Reactivity and Substituent Effects on the Oxadiazole Core

The 1,3,4-oxadiazole nucleus is generally not susceptible to direct nucleophilic attack due to its aromatic character. rroij.com However, nucleophilic substitution can be a viable pathway if a suitable leaving group is present on the ring. globalresearchonline.netnih.gov For instance, halogen-substituted 1,3,4-oxadiazoles are known to undergo nucleophilic displacement reactions where the halogen atom is replaced by a nucleophile. globalresearchonline.netnih.gov

In the case of this compound, the methoxymethyl group is not a good leaving group. Therefore, direct nucleophilic substitution at the C2 position is not a favored reaction. The primary mode of reaction with strong nucleophiles often involves ring cleavage rather than substitution. chemicalbook.com The electron-deficient nature of the ring makes it susceptible to cleavage under basic or acidic conditions, a factor that limits the scope of reactions that can be performed on its substituents. rroij.com

Cross-Coupling Reactions Involving 1,3,4-Oxadiazole Derivatives

Modern synthetic chemistry has demonstrated that 1,3,4-oxadiazoles can participate in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require the oxadiazole to be functionalized with a group amenable to such transformations, most commonly a halogen.

While there is no specific data on cross-coupling reactions involving this compound itself, the general reactivity of the class suggests that a halogenated derivative, such as 2-(methoxymethyl)-5-halo-1,3,4-oxadiazole, could serve as a substrate. Copper-catalyzed methods have been successfully employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including reactions of N-isocyaniminotriphenylphosphorane with aryl iodides and direct C-H functionalization of N-arylidenearoylhydrazides. organic-chemistry.orgjchemrev.com These precedents indicate the potential for engaging 1,3,4-oxadiazole scaffolds in transition-metal-catalyzed cross-coupling chemistry.

Table 1: Representative Cross-Coupling Strategies for 1,3,4-Oxadiazole Synthesis

Catalyst/ReagentReactantsProduct TypeReference
Cu(OTf)₂N-Arylidenearoylhydrazide2,5-Disubstituted-1,3,4-oxadiazole jchemrev.com
CopperN-Isocyaniminotriphenylphosphorane, Aryl iodide, Carboxylic acid2,5-Disubstituted-1,3,4-oxadiazole organic-chemistry.org

Cycloaddition Reactions and Ring Transformations

The 1,3,4-oxadiazole ring, despite its aromatic stability, can undergo ring transformation reactions, particularly under thermal or chemical pressure. These reactions often involve the cleavage of the heterocyclic ring followed by recyclization to form a new heterocyclic system.

A common transformation involves the reaction of substituted 1,3,4-oxadiazoles with nucleophiles like hydrazine (B178648) or ammonia (B1221849) at elevated temperatures. For example, α-[(1,3,4-oxadiazol-2-yl)thio] ketones have been converted into thiazolo[2,3-c]-s-triazoles and 7H-s-triazolo[3,4-b] globalresearchonline.netrroij.comnih.govthiadiazines upon reaction with ammonium (B1175870) acetate (B1210297) or hydrazine hydrate (B1144303), respectively. datapdf.com Similarly, 5-substituted-1,3,4-oxadiazole-2-thiols can be starting materials for the synthesis of fused globalresearchonline.netchemicalbook.comrroij.comtriazolo[3,4-b] globalresearchonline.netrroij.comnih.govthiadiazines. jocpr.com Another documented transformation is the conversion of 4-(acylamino)-1,2,4-oxadiazolines into 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

While cycloaddition reactions directly involving the 1,3,4-oxadiazole ring as a diene or dienophile are not common due to its aromaticity, fused oxadiazole systems have been shown to participate in such reactions. For instance, a thieno-fused 1,2,5-oxadiazole (a different isomer) acts as a thiocarbonyl ylide and undergoes a [4+2] cycloaddition. oup.com For this compound, ring transformation into a triazole derivative would be a plausible reaction pathway if treated with hydrazine under appropriate conditions.

Oxidative and Reductive Transformations of this compound

The 1,3,4-oxadiazole ring is generally thermally stable and resistant to oxidative and reductive conditions. rroij.com Its stability is often enhanced by aryl or perfluoroalkyl substituents. rroij.com

Oxidative Transformations: Oxidative processes related to 1,3,4-oxadiazoles are more commonly associated with their synthesis rather than the transformation of a pre-formed ring. Numerous methods exist for the oxidative cyclization of precursors like acylhydrazones or semicarbazones to yield the 1,3,4-oxadiazole core, using reagents such as ceric ammonium nitrate, iodine, or through photoredox catalysis. organic-chemistry.orgasianpubs.orgscielo.bracs.org A strategy for synthesizing 1,3,4-oxadiazoles via the oxidative cleavage of a C(sp³)–H bond followed by cyclization and deacylation has also been reported. nih.gov The this compound ring itself is expected to be robust against typical oxidizing agents, with any reaction likely occurring at the methoxymethyl substituent under harsh conditions.

Reductive Transformations: The reduction of the 1,3,4-oxadiazole ring is also challenging. While the related 1,2,4-oxadiazole (B8745197) isomer can be reduced at the reactive O-N bond to yield amidines, the 1,3,4-isomer is significantly less electrophilic and does not react under similar conditions. scielo.brmdpi.com This highlights the greater stability of the 1,3,4-oxadiazole core. Any reductive transformation of this compound would likely require forcing conditions, potentially leading to ring cleavage rather than a controlled reduction of a specific bond within the ring.

Applications of 2 Methoxymethyl 1,3,4 Oxadiazole and Its Derivatives in Advanced Chemical Research

Role as Building Blocks and Synthons in Complex Organic Synthesis

The 1,3,4-oxadiazole (B1194373) scaffold, including the 2-(methoxymethyl) derivative, serves as a crucial building block in organic synthesis. lifechemicals.comnih.gov Its inherent stability and the reactivity of its substituents allow for the construction of more complex molecular architectures. The electron-deficient nature of the 1,3,4-oxadiazole ring, resulting from the presence of two nitrogen atoms, makes it a valuable component in designing molecules with specific electronic and biological properties. chemicalbook.com

The 1,3,4-oxadiazole nucleus is a key synthon for creating a variety of polysubstituted heterocyclic compounds. organic-chemistry.org The methoxymethyl group at the 2-position can be chemically manipulated or can influence the reactivity of the oxadiazole ring, facilitating further substitutions or ring transformations. Standard synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles often involve the cyclodehydration of N,N'-diacylhydrazines using reagents like phosphorus oxychloride or trifluoromethanesulfonic anhydride (B1165640). mdpi.comnih.gov

Researchers have developed numerous methods to introduce a wide array of functional groups onto the oxadiazole core. For instance, a one-pot sequential N-acylation/dehydrative cyclization allows for the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, which can be further alkylated. organic-chemistry.org Additionally, metal-free domino protocols have been established for the one-pot synthesis of 1,3,4-oxadiazoles via oxidative cleavage and cyclization. organic-chemistry.org These synthetic strategies are adaptable for creating diverse libraries of oxadiazole derivatives, where the methoxymethyl group can be one of the key substituents influencing the final properties of the polysubstituted heterocycle. The versatility of these synthetic methods allows for the creation of complex molecules with potential applications in various fields, from medicine to materials science. otterbein.edu

In the field of medicinal chemistry, the 1,3,4-oxadiazole ring is recognized as a valuable bioisostere for the amide bond. rsc.org Bioisosteric replacement is a strategy used to modify a peptide's properties, such as polarity and bioavailability, to enhance its pharmacokinetic profile. rsc.org The integration of a 1,3,4-oxadiazole scaffold, potentially bearing a methoxymethyl group, into a peptide backbone can lead to peptidomimetics with improved stability and biological activity. rsc.org

An efficient method for creating such peptidomimetics involves the synthesis of 2-amino-1,3,4-oxadiazoles, which can then be coupled to peptide sequences. rsc.org For example, a 2-amino-1,3,4-oxadiazole can be attached to the C-terminus or N-terminus of a peptide analogue, such as leuprolide acetate (B1210297), to create novel conjugated 1,3,4-oxadiazole-peptides. rsc.org This approach demonstrates the utility of the oxadiazole core as a scaffold for generating compounds that mimic the structure and function of natural peptides but with enhanced drug-like properties. rsc.org

The development of orthogonally protected building blocks is crucial for the efficient synthesis of complex molecules, as it allows for the selective deprotection and modification of different functional groups within the same molecule. For 1,3,4-oxadiazoles, this means having protecting groups on the substituents that can be removed under different conditions.

A high-yielding method for the synthesis of orthogonally protected 1,3,4-oxadiazole derivatives involves the cyclodehydration of diacylhydrazines using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) as the dehydrating agent. nih.gov This approach provides access to oxadiazoles (B1248032) with various functionalities that can be selectively manipulated in subsequent synthetic steps. nih.gov For instance, pinane-based 1,3,4-oxadiazoles have been synthesized from acids by coupling with acyl hydrazines followed by a dehydrative ring closure mediated by phosphorus oxychloride. researchgate.net The ability to create these orthogonally protected synthons is essential for their application in multistep syntheses of complex target molecules. nih.govresearchgate.net

Contributions to Materials Science and Optoelectronics

The unique electronic properties of the 1,3,4-oxadiazole ring have made it a highly attractive component in the design of advanced materials, particularly for applications in optoelectronics. lifechemicals.comrsc.org The electron-deficient nature of the ring gives rise to good electron-transporting capabilities, which is a critical property for many electronic devices. rsc.orgnih.gov

Derivatives of 1,3,4-oxadiazole are extensively used as electron-transporting and emitting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Their high electron mobility and efficient fluorescence contribute significantly to the performance and efficiency of OLED devices. researchgate.netacs.org The 1,3,4-oxadiazole moiety can be incorporated into small molecules or polymers designed for specific roles within the OLED structure. rsc.org

For example, 2,5-diaryl-1,3,4-oxadiazoles have been widely investigated as electron-transporters. rsc.org The introduction of different substituents, such as a methoxymethyl group, can tune the material's optical and electronic properties. acs.org A series of 1,3,4-oxadiazole-based thermally activated delayed fluorescence (TADF) derivatives have been reported as emitters in OLEDs, where the nature of the substituent on the oxadiazole ring allowed for the tuning of the emission color from sky-blue to blue. acs.org In one study, an OLED based on a methyl-substituted oxadiazole derivative achieved an external quantum efficiency of 11.8% with a blue emission. acs.org

Table 1: Performance of OLEDs Based on Substituted 1,3,4-Oxadiazole Derivatives

Emitter Max EQE (%) Emission Color CIE Coordinates
i-2CzdOXD4CF₃Ph 12.3 Sky-blue (0.18, 0.28)
i-2CzdOXDMe 11.8 Blue (0.17, 0.17)

Data sourced from a study on 1,3,4-oxadiazole-based TADF emitters. acs.org

The rigid, rod-like structure of many 1,3,4-oxadiazole derivatives makes them excellent candidates for the construction of liquid crystals. rsc.orgijsciences.com These materials exhibit mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. rsc.org The incorporation of the 1,3,4-oxadiazole unit into the core of a molecule can lead to materials with rich mesomorphic behavior, high photoluminescence quantum yields, and excellent thermal stability. rsc.orgresearchgate.net

Liquid crystals based on 1,3,4-oxadiazoles can be designed as calamitic (rod-shaped) or discotic (disk-shaped) monomers, as well as more complex dimeric and polymeric structures. rsc.org The specific arrangement and nature of the substituents on the oxadiazole core, including alkyl or alkoxy groups like methoxymethyl, play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. tandfonline.com For example, studies on diphenyl-1,3,4-oxadiazoles have shown that side chain modifications can induce smectic mesophases. tandfonline.com The combination of liquid crystalline properties with the inherent electronic characteristics of the oxadiazole ring opens up possibilities for their use in advanced display technologies and other responsive materials. ijsciences.com

Use in Organic Photovoltaics and Field-Effect Transistors

There is currently no specific research data available in peer-reviewed literature to suggest the use or detailed investigation of 2-(Methoxymethyl)-1,3,4-oxadiazole in the active layers of organic photovoltaic (OPV) devices or as a semiconductor in organic field-effect transistors (OFETs). The 1,3,4-oxadiazole ring is well-known for its electron-deficient nature, which makes its derivatives promising candidates for electron-transporting or electron-accepting materials in organic electronic devices. However, research has predominantly focused on derivatives with more extended π-conjugation or different substituent groups to tune their electronic and morphological properties for such applications.

Exploration in Electrochromic and Nonlinear Optical Materials

Similarly, a review of available scientific publications does not yield specific studies on the electrochromic or nonlinear optical (NLO) properties of this compound. The investigation of 1,3,4-oxadiazole derivatives for these applications is an active area of research. For instance, polymers containing the 1,3,4-oxadiazole moiety have been explored for their ability to change color upon electrochemical stimulation (electrochromism) and for their potential in NLO applications due to the potential for creating charge-transfer complexes. However, the specific contributions and performance metrics of the 2-(methoxymethyl) substituent in this context have not been documented.

Advanced Functional Material Architectures Incorporating this compound Moieties

The incorporation of the this compound moiety into advanced functional material architectures such as polymers, dendrimers, or metal-organic frameworks (MOFs) is not described in the current body of scientific literature. While the synthesis of various substituted 1,3,4-oxadiazoles is well-established, their subsequent use as building blocks for complex material architectures appears to be focused on derivatives other than this compound. The choice of substituent on the oxadiazole ring is critical for directing the assembly and dictating the final properties of such materials, and it appears that the methoxymethyl group has not been a primary target for exploration in these advanced applications to date.

Conclusion and Future Research Directions

Current Challenges in 2-(Methoxymethyl)-1,3,4-oxadiazole Research

Despite the broad interest in 1,3,4-oxadiazoles, research specifically targeting this compound faces several hurdles. A primary challenge is the development of highly efficient and selective synthetic routes. While numerous methods exist for constructing the 1,3,4-oxadiazole (B1194373) ring, achieving high yields and purity for asymmetrically substituted derivatives like the methoxymethyl variant can be complex. jchemrev.com The starting materials, such as methoxyacetic acid hydrazide, may require specific reaction conditions that are not always compatible with traditional cyclization methods.

Furthermore, a significant challenge lies in the limited commercial availability of specialized starting materials, which can impede large-scale synthesis and subsequent application studies. jchemrev.com The development of cost-effective and scalable synthetic protocols is therefore a critical area of focus. Another challenge is the comprehensive characterization of the physicochemical properties of this compound, which is essential for predicting its behavior in various applications, from medicinal chemistry to materials science.

Emerging Synthetic Methodologies and Derivatization Strategies

To overcome the current synthetic challenges, researchers are exploring innovative methodologies. Recent advancements have focused on developing more environmentally friendly and efficient synthetic pathways. nih.govresearchgate.net These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of green chemistry approaches. researchgate.netopenmedicinalchemistryjournal.com

Several modern synthetic strategies for the 1,3,4-oxadiazole core are particularly relevant:

Oxidative Cyclization: This method, involving the cyclization of N-acylhydrazones using various oxidizing agents like iodine, N-chlorosuccinimide, or Dess-Martin periodinane, offers a direct route to the oxadiazole ring under mild conditions. jchemrev.comopenmedicinalchemistryjournal.com

One-Pot Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a significant step towards efficiency. nih.gov For instance, the reaction of carboxylic acids with acylhydrazides can directly yield 2,5-disubstituted 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

Catalytic Methods: The use of catalysts, such as copper(II) oxide nanoparticles or cobalt(II) complexes, is emerging as a powerful tool for the synthesis of 1,3,4-oxadiazoles, offering high yields and functional group tolerance. organic-chemistry.orgacs.org A cobalt-catalyzed three-component reaction, for example, allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from diazo compounds, carboxylic acids, and N-isocyaniminotriphenylphosphorane. acs.org

Derivatization of the this compound scaffold is key to exploring its full potential. Strategies often involve modifications at the 5-position of the oxadiazole ring, allowing for the introduction of a wide range of functional groups. This can be achieved by starting with a different acyl hydrazide in the initial cyclization reaction. Such modifications are crucial for tuning the electronic, optical, and biological properties of the molecule.

Synthetic Method Key Reagents/Conditions Advantages Reference
Oxidative CyclizationN-acylhydrazones, oxidizing agents (e.g., iodine, DMP)Mild conditions, direct route openmedicinalchemistryjournal.com
One-Pot SynthesisCarboxylic acids, acylhydrazides, dehydrating agentsIncreased efficiency, reduced waste nih.gov
Microwave-Assisted SynthesisMicrowave irradiationReduced reaction times, improved yields researchgate.net
Catalytic SynthesisCopper or Cobalt catalystsHigh yields, good functional group tolerance organic-chemistry.orgacs.org

Advancements in Computational Approaches for 1,3,4-Oxadiazoles

Computational chemistry has become an indispensable tool in the study of heterocyclic compounds, including 1,3,4-oxadiazoles. nih.goveurekaselect.com These methods provide deep insights into molecular structure, properties, and reactivity, guiding experimental design and accelerating the discovery process.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of 1,3,4-oxadiazole derivatives. nih.gov These studies can predict properties such as molecular geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding their potential in various applications. nih.govresearchgate.net

Molecular Docking: In the context of medicinal chemistry, molecular docking is used to predict the binding interactions between a ligand (the oxadiazole derivative) and a biological target, such as an enzyme or receptor. nih.govresearchgate.net This helps in identifying potential drug candidates and understanding their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

These computational tools are vital for exploring the potential of this compound and its derivatives in a rational and efficient manner, saving time and resources in the laboratory. researchgate.net

Potential New Avenues in Material Science Applications

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring make it a highly attractive building block for advanced materials. nih.govmdpi.com Derivatives of 1,3,4-oxadiazole are known for their high thermal stability, electron affinity, and fluorescence, making them suitable for a range of optoelectronic applications. researchgate.net

Emerging applications in material science include:

Organic Light-Emitting Diodes (OLEDs): 1,3,4-Oxadiazole derivatives are extensively used as electron-transporting and light-emitting materials in OLEDs. researchgate.netrsc.org The introduction of the methoxymethyl group could potentially tune the emission color and improve the performance of these devices.

Polymers: Polymers containing 1,3,4-oxadiazole rings are known for their excellent thermal stability and mechanical properties. researchgate.net These polymers have potential applications in high-performance plastics and as insulating materials.

Luminescent Materials: The inherent fluorescence of many 1,3,4-oxadiazole compounds makes them candidates for use as laser dyes, optical brighteners, and scintillators. mdpi.comresearchgate.net

Corrosion Inhibitors: The nitrogen and oxygen atoms in the oxadiazole ring can coordinate with metal surfaces, making these compounds effective corrosion inhibitors. nih.gov

Future research will likely focus on synthesizing and characterizing novel polymers and small molecules based on the this compound core to explore and optimize their performance in these material science applications.

Q & A

Q. What are the optimal synthetic routes for 2-(Methoxymethyl)-1,3,4-oxadiazole derivatives?

The synthesis typically involves cyclization of hydrazides with appropriate reagents. For example, refluxing a hydrazide intermediate with phosphorus oxychloride (POCl₃) under anhydrous conditions is a common method to form the oxadiazole ring . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Alternative pathways, such as coupling methoxymethyl groups via nucleophilic substitution, may involve solvents like ethanol or DMF at 80–100°C . Post-synthesis purification via column chromatography (e.g., EtOAc/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and electronic environments. Methoxymethyl protons appear as singlets near δ 3.3–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions. For example, oxadiazole rings exhibit planarity with bond angles near 120°, critical for understanding reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Substituent Variation: Synthesize analogs with modified methoxymethyl groups (e.g., ethoxymethyl, halogenated derivatives) to assess effects on bioactivity .
  • Biological Assays: Test antimicrobial, anti-inflammatory, or anticancer activity using standardized protocols. For instance, fungicidal activity against Sclerotinia sclerotiorum is evaluated at 50 µg/mL .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like succinate dehydrogenase (SDH) or DNA Asp kinase .

Q. How should researchers address contradictory bioactivity data across structurally similar oxadiazoles?

  • Purity Validation: Re-characterize compounds using HPLC or elemental analysis to rule out impurities .
  • Assay Standardization: Ensure consistent conditions (e.g., pH, temperature, cell lines) for reproducibility. For example, anti-inflammatory activity is compared to indomethacin at 20 mg/kg .
  • Meta-Analysis: Compare logD values and dipole moments of regioisomers (e.g., 1,3,4- vs. 1,2,4-oxadiazoles), as these influence solubility and target interactions .

Q. What methodologies elucidate the mechanism of action for this compound derivatives?

  • Biophysical Techniques: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants with enzymes/receptors .
  • Kinetic Studies: Monitor reaction intermediates via stopped-flow spectroscopy to determine catalytic inhibition (e.g., for antifungal targets) .
  • Metabolic Profiling: LC-MS/MS identifies metabolites in hepatic microsome assays to predict pharmacokinetic behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.